7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-9-7-11(15)3-4-13(9)20-10(2)12-5-6-16-14-17-8-18-19(12)14/h3-8,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUDBAOSZDAQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 4-chloro-2-methylphenol with ethyl bromoacetate to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield the hydrazide. The hydrazide undergoes cyclization with formamide to form the triazolopyrimidine core. Finally, the 7-position is functionalized with the 4-chloro-2-methylphenoxyethyl group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has indicated that 7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, the compound demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This effect is attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival . Further research is ongoing to elucidate the specific molecular targets.
Agricultural Applications
Pesticidal Activity
Due to its structural characteristics, this compound has been explored as a potential pesticide. It has shown effectiveness against various agricultural pests. A patent filed for its use as a pesticide outlines formulations that utilize this compound to enhance crop protection against fungal pathogens and insects . Field trials have reported improved yield and reduced pest incidence when applied as part of integrated pest management strategies.
Material Science Applications
Polymer Development
The unique properties of this compound have led to its exploration in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies indicate that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .
Case Studies
Mechanism of Action
The mechanism of action of 7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can reduce the proliferation of cancer cells and other hyperproliferative disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 7-Position
Phenoxyethyl Derivatives
Compounds with phenoxyethyl substituents at the 7-position are structurally closest to the target molecule. Key examples include:
- 7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 165383-28-8): Features a 2,4-dichlorophenoxy group, increasing steric bulk and lipophilicity. Molecular weight: 309.15 g/mol .
- 7-[1-(3-Trifluoromethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 477865-02-4): Incorporates a trifluoromethyl group, enhancing metabolic stability and electronic effects .
- 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 477864-98-5): Substitution with fluorine atoms may improve bioavailability and binding affinity .
Key Observations :
Aryl and Heteroaryl Substitutions
- 7-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (9a) : Exhibits a melting point of 211–212°C and moderate yield (53%). NMR data (δ 8.61 ppm for triazole proton) suggests strong aromatic character .
- 7-(3-Pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine (9b) : Higher yield (65%) but lower thermal stability compared to 9a, likely due to the electron-rich pyrrole ring .
Key Observations :
- Fluorophenyl groups enhance thermal stability, while heteroaryl substituents (e.g., pyrrolyl) may improve solubility in polar solvents.
Positional Isomerism: 5-Substituted Derivatives
Anticancer Potential
- Compounds H1–H18 (): Derivatives with indole moieties demonstrated antiproliferative activity against gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cells. For example, H18 showed IC₅₀ values of 2.1–3.8 µM , comparable to 5-Fluorouracil .
- Trimethoxyphenyl-substituted analogs : Exhibited microtubule-destabilizing effects, mimicking the pharmacophore of colchicine .
Data Tables
Table 1: Physical Properties of Selected Derivatives
Biological Activity
The compound 7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer, antibacterial, and antiviral properties.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
- Molecular Formula: C16H17ClN6O2
- Molecular Weight: 348.81 g/mol
- CAS Number: 5920833
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. Specifically:
- Mechanism of Action: The compound has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This inhibition results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cell lines such as MGC-803 .
- Efficacy: In vitro studies demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity. For instance, a related compound showed an IC50 value of 3.91 μM against MCF-7 breast cancer cells .
Antibacterial Activity
The compound also exhibits promising antibacterial properties:
- Broad-Spectrum Activity: Triazole-containing hybrids have been reported to possess broad-spectrum antibacterial activity against various strains, including Staphylococcus aureus. This suggests potential applications in treating bacterial infections .
Antiviral Activity
Research into the antiviral properties of triazolo[1,5-a]pyrimidine derivatives indicates their potential against viral pathogens:
- Inhibition of Viral Replication: Compounds from this class have shown efficacy in inhibiting influenza virus replication at non-toxic concentrations. The mechanism involves interference with viral protein interactions essential for viral replication .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of triazolo[1,5-a]pyrimidines typically involves multi-step processes that allow for the introduction of various substituents at different positions on the pyrimidine ring. Recent advancements have focused on efficient one-step synthesis methods that enhance yields and reduce reaction times .
Q & A
Q. What are the common synthetic routes for preparing 7-substituted [1,2,4]triazolo[1,5-a]pyrimidines?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Condensation reactions : Aminoguanidine reacts with β-keto esters (e.g., ethyl benzoylacetate) to form triazole intermediates, followed by cyclization with carbonyl compounds to assemble the pyrimidine ring .
- Grignard reagent functionalization : Starting from brominated triazolopyrimidines (e.g., 6-bromo-2-phenyl derivatives), substituents are introduced via nucleophilic C–H functionalization using Grignard reagents .
- Microwave-assisted fusion : Aromatic aldehydes, aminotriazoles, and β-keto esters are fused in dimethylformamide (DMF) under microwave conditions to yield triazolopyrimidines in high purity .
Q. Key Considerations :
Q. Table 1: Example Reaction Conditions
| Starting Materials | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Ethyl benzoylacetate, aminoguanidine | DMF/MeOH | 70–85 | |
| 6-Bromo-triazolopyrimidine, RMgX | THF | 60–75 |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign chemical shifts for the triazole (δ 8.1–8.5 ppm) and pyrimidine (δ 6.5–7.2 ppm) protons, with substituent-dependent splitting patterns .
- IR Spectroscopy : Confirm C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) stretches .
- X-ray Crystallography : Resolve steric effects of bulky substituents (e.g., 4-chloro-2-methylphenoxy) and confirm bond angles (e.g., triazole-pyrimidine dihedral angles ~5–10°) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 533 for derivatives with complex substituents) .
Q. Best Practices :
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from differences in assay conditions or substituent effects. To address this:
Q. Table 2: Substituent Effects on Bioactivity
| Position | Substituent | Activity Trend (IC50) | Reference |
|---|---|---|---|
| C-5 | Cl | ↓ IC50 (↑ potency) | |
| C-7 | CH3 | ↑ solubility, ↓ redox |
Q. What computational strategies are effective for predicting photophysical and redox properties?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict HOMO-LUMO gaps. For example, push-pull systems with aryl substituents exhibit narrowed bandgaps (~3.1 eV) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess stability of crystalline forms .
- Docking Studies : Model interactions with biological targets (e.g., PDE10A for neuroprotective activity) using AutoDock Vina .
Q. Validation :
Q. How to optimize synthetic protocols for scale-up without compromising yield?
Methodological Answer:
- Catalyst Screening : Transition-metal-free conditions (e.g., iodine-mediated cyclization) reduce costs and purification steps .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Process Analytical Technology (PAT) : Use in-line NMR or IR to monitor reaction progress and adjust parameters in real time .
Case Study :
A microwave-assisted protocol reduced synthesis time from 12 hours to 20 minutes with 85% yield .
Q. How can researchers validate the mechanism of action for microtubule-targeting activity?
Methodological Answer:
- In Vitro Tubulin Polymerization Assays : Compare polymerization rates with paclitaxel as a control .
- Fluorescence Microscopy : Use FITC-labeled derivatives to visualize microtubule binding in neuronal cells .
- Kinetic Studies : Measure IC50 shifts under varying ATP concentrations to confirm competitive inhibition .
Critical Note :
Correlate in vitro data with in vivo efficacy in tauopathy models (e.g., hemiparkinsonian rats) to assess translational potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
